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Introduction
2,4,6-Triiodophenol (TIP) is a halogenated aromatic compound derived from phenol,

characterized by the substitution of three hydrogen atoms with iodine at the 2, 4, and 6

positions of the benzene ring.[1][2] Its chemical formula is C₆H₃I₃O.[1][3][4] This molecule has

garnered significant interest across various scientific disciplines due to its diverse biological

activities and applications. In biochemical research, it is recognized as a potent inhibitor of

leukotriene B4 (LTB4) synthesis, underpinning its investigation as an anti-inflammatory and

analgesic agent.[5] Furthermore, TIP is known as a potent thyroid-disrupting chemical and is

utilized in studies investigating deiodinase activity.[5][6][7] Environmentally, it is monitored as

an iodinated disinfection by-product (DBP) resulting from the chlorination of sewage effluents.

[5][6][7] This guide provides an in-depth overview of its structure, physicochemical properties,

synthesis, analytical characterization, and key biological activities.

Physicochemical Properties and Identifiers
2,4,6-Triiodophenol is a light-sensitive, off-white to light gray or yellowish crystalline powder.

[1][2][5] It is practically insoluble in water but exhibits solubility in organic solvents like

chloroform, dichloromethane, and alkaline solutions.[5][8]
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Property Value Reference

Molecular Formula C₆H₃I₃O [1][3][4]

Molecular Weight 471.80 g/mol [3][4][9][10]

CAS Number 609-23-4 [1][3][4][9]

Appearance
Off-white to light brown or grey

powder
[1][7]

Melting Point
157-159 °C[2][6][10], 158-162

°C[5]

Solubility

Insoluble in water; Soluble in

chloroform, dichloromethane,

alkali

[5][7][8]

IUPAC Name 2,4,6-triiodophenol [3]

InChI Key
VAPDZNUFNKUROY-

UHFFFAOYSA-N
[1][3][9]

Canonical SMILES C1=C(C=C(C(=C1I)O)I)I [1][3]

Synthesis Protocols
The synthesis of 2,4,6-Triiodophenol typically involves the direct iodination of phenol. The key

is to achieve the specific 2,4,6-substitution pattern, which requires careful control of reaction

conditions.[5]

Method 1: Iodination with Iodine and Hydrogen Peroxide
This method utilizes hydrogen peroxide as a catalyst (oxidant) for the electrophilic iodination of

the phenol ring in an acidic medium.[2][8]

Experimental Protocol:

Dissolution: Dissolve phenol in a suitable alcohol solvent.

Reagent Addition: Add a stoichiometric excess of iodine (I₂) to the solution.
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Catalysis: Slowly add hydrogen peroxide (30% solution) to the mixture while stirring. The

reaction is typically carried out in an acidic and not very hydrating medium.[8]

Reaction: Continue stirring the mixture at room temperature. The reaction progress can be

monitored by thin-layer chromatography (TLC). A patent describes leaving the reaction at a

standstill for 24 hours.[8]

Precipitation & Filtration: The product precipitates out of the solution. Filter the formed

precipitate and dry it under a vacuum.[8]

Purification: Recrystallize the crude product from hot methanol or a methanol/water mixture

(e.g., 3:1) to obtain pure 2,4,6-Triiodophenol.[8]

Method 2: Iodination with Periodic Acid and Potassium
Iodide
This protocol employs periodic acid and potassium iodide in the presence of a strong acid.[8]

Experimental Protocol:

Reagent Preparation: Dissolve periodic acid in concentrated sulfuric acid, cooling the mixture

with an ice bath.[8]

Iodide Addition: Add potassium iodide in small portions to the solution.[8]

Phenol Addition: Subsequently, add phenol to the reaction mixture.[8]

Reaction: Allow the reaction to proceed overnight with continuous stirring.[8]

Work-up & Purification: The work-up would involve quenching the reaction, followed by

extraction and recrystallization of the crude product to yield the final compound.

Analytical Characterization
A combination of spectroscopic and chromatographic techniques is used to confirm the

structure and purity of synthesized 2,4,6-Triiodophenol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://patents.google.com/patent/EP0147892A2/en
https://patents.google.com/patent/EP0147892A2/en
https://patents.google.com/patent/EP0147892A2/en
https://www.benchchem.com/product/b146134?utm_src=pdf-body
https://patents.google.com/patent/EP0147892A2/en
https://patents.google.com/patent/EP0147892A2/en
https://patents.google.com/patent/EP0147892A2/en
https://patents.google.com/patent/EP0147892A2/en
https://patents.google.com/patent/EP0147892A2/en
https://patents.google.com/patent/EP0147892A2/en
https://www.benchchem.com/product/b146134?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Characterization
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Technique
Observed Data / Expected
Characteristics

Reference

¹H NMR

The ¹H NMR spectrum is

expected to show a singlet for

the two equivalent aromatic

protons (at C3 and C5) and a

singlet for the hydroxyl proton.

Spectra are available in

databases, often run in DMSO-

d₆.[11]

[11]

¹³C NMR

The ¹³C NMR spectrum will

show distinct signals for the

four types of carbon atoms in

the molecule: C-OH, C-I, C-H,

and the carbon at the

intersection of C-I bonds.

Spectral data is available in

public databases like

SpectraBase.[12]

[12]

FTIR Spectroscopy

The IR spectrum shows a

characteristic broad O-H

stretching band around 3490

cm⁻¹. The C-I stretching

absorptions are observed at

lower wavenumbers, typically

near 500-650 cm⁻¹.[13]

Specific spectra are available

in the NIST WebBook.[9]

[9][13]

Mass Spectrometry Electron ionization (EI-MS)

shows a prominent molecular

ion peak (M⁺) at m/z 472.[3]

[14] The fragmentation pattern

is also a key identifier. High-

resolution mass spectrometry

[3][14][15]
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(LC-MS) can confirm the exact

mass.[3]

X-Ray Crystallography

Crystal structure data for 2,4,6-

Triiodophenol is available in

the Cambridge Structural

Database, providing definitive

confirmation of its three-

dimensional structure.[3]

[3]

Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass

Spectrometry (GC/MS) are essential for assessing the purity of 2,4,6-Triiodophenol and for its

quantification in various matrices.[5]

Experimental Protocol (General HPLC):

Column: A reverse-phase column (e.g., C18) is typically used.[16]

Mobile Phase: A mixture of an organic solvent like acetonitrile (MeCN) and an aqueous

solution (e.g., water with a small amount of acid like phosphoric or formic acid for MS

compatibility) is used for elution.[16]

Detection: UV detection is common, leveraging the chromophoric nature of the molecule.

Coupling HPLC with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) provides a

highly sensitive method for detecting iodine-containing species.[5]

Analysis: The retention time of the major peak is compared to a reference standard to

confirm identity, and the peak area is used to determine purity, often reported as >97%.[10]

Biological Activity and Signaling
2,4,6-Triiodophenol exhibits several significant biological activities, making it a molecule of

interest in pharmacology and toxicology.

Anti-inflammatory and Analgesic Agent: TIP is a potent, orally active inhibitor of leukotriene

B4 (LTB4) synthesis.[5] LTB4 is a powerful chemoattractant and pro-inflammatory mediator
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derived from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway. By inhibiting this

pathway, TIP reduces inflammation, with effects suggested to be comparable to classical

therapeutics like aspirin.[5]

Thyroid System Disruption: It is recognized as a potent thyroid-disrupting chemical.[5][6] It

can interfere with thyroid hormone systems, partly by binding to transport proteins like

transthyretin and interacting with deiodinase enzymes.[5]

Antileukemic Potential: Studies on derivatives of TIP have shown they can induce caspase-

independent mitochondrial cell death in leukemia cells, indicating potential for development

as antileukemic agents.

Visualization of LTB4 Synthesis Inhibition
The following diagram illustrates the simplified 5-lipoxygenase pathway and the inhibitory

action of 2,4,6-Triiodophenol.

LTB4 Synthesis Pathway

substance

enzyme

inhibitor

process

Arachidonic Acid
(from Cell Membrane)

5-LOX Activating
Protein (FLAP)

5-Lipoxygenase
(5-LOX)

 presents AA to Leukotriene A4
(LTA4)

 converts LTA4 Hydrolase Leukotriene B4
(LTB4)

 converts Inflammation
Chemotaxis

2,4,6-Triiodophenol  inhibits

Click to download full resolution via product page

Caption: Inhibition of the 5-Lipoxygenase pathway by 2,4,6-Triiodophenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.guidechem.com/encyclopedia/2-4-6-triiodophenol-dic5653.html
https://de.wikipedia.org/wiki/2,4,6-Triiodphenol
https://pubchem.ncbi.nlm.nih.gov/compound/2_4_6-Triiodophenol
https://www.scbt.com/p/2-4-6-triiodophenol-609-23-4
https://www.benchchem.com/product/b146134
https://www.scientificlabs.ie/product/oxygen-compounds/137723-25G
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5392306.htm
https://patents.google.com/patent/EP0147892A2/en
https://patents.google.com/patent/EP0147892A2/en
https://webbook.nist.gov/cgi/cbook.cgi?ID=C609234&Units=SI&Mask=80
https://www.sigmaaldrich.com/US/en/product/aldrich/137723
https://m.chemicalbook.com/SpectrumEN_609-23-4_1HNMR.htm
https://spectrabase.com/compound/dOWhx4o7QF
https://ojs.library.okstate.edu/osu/index.php/OAS/article/download/4266/3939
https://webbook.nist.gov/cgi/cbook.cgi?ID=C609234&Mask=200
https://m.chemicalbook.com/SpectrumEN_609-23-4_MS.htm
https://sielc.com/246-triiodophenol
https://www.benchchem.com/product/b146134#structure-and-characterization-of-2-4-6-triiodophenol
https://www.benchchem.com/product/b146134#structure-and-characterization-of-2-4-6-triiodophenol
https://www.benchchem.com/product/b146134#structure-and-characterization-of-2-4-6-triiodophenol
https://www.benchchem.com/product/b146134#structure-and-characterization-of-2-4-6-triiodophenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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